molecular formula C6H13NO2 B559529 Isoleucine CAS No. 73-32-5

Isoleucine

Cat. No. B559529
CAS RN: 73-32-5
M. Wt: 131.17 g/mol
InChI Key: AGPKZVBTJJNPAG-WHFBIAKZSA-N
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Description

Isoleucine is an α-amino acid used in the biosynthesis of proteins . It contains an α-amino group, an α-carboxylic acid group, and a hydrocarbon side chain with a branch . It is classified as a non-polar, uncharged (at physiological pH), branched-chain, aliphatic amino acid . It is essential in humans, meaning the body cannot synthesize it . It is also known to help speed healing of injured muscle and support muscle development and lean body mass .


Synthesis Analysis

In plants and microorganisms, isoleucine is synthesized from pyruvate and alpha-ketobutyrate . This pathway is not present in humans . Enzymes involved in this biosynthesis include Acetolactate synthase (also known as acetohydroxy acid synthase), Acetohydroxy acid isomeroreductase, Dihydroxyacid dehydratase, and Valine aminotransferase .


Molecular Structure Analysis

Isoleucine is an α-amino acid with the chemical formula HO2CCH(NH2)CH(CH3)CH2CH3 . Its structure is categorized as aliphatic, making it one of the hydrophobic amino acids, usually found in the interior of proteins and enzymes .


Chemical Reactions Analysis

Isoleucine is both a glucogenic and a ketogenic amino acid . After transamination with alpha-ketoglutarate, the carbon skeleton is oxidized and split into propionyl-CoA and acetyl-CoA . Propionyl-CoA is converted into succinyl-CoA, a TCA cycle intermediate which can be converted into oxaloacetate for gluconeogenesis .


Physical And Chemical Properties Analysis

Isoleucine has a molar mass of 131.175 g·mol−1 . It is classified as a non-polar, uncharged (at physiological pH), branched-chain, aliphatic amino acid . It is less soluble in water compared to other amino acids due to its branched structure .

Scientific Research Applications

  • Real-Time Monitoring in Living Cells : A genetically-encoded nanosensor, GEII, was developed for real-time optical detection of isoleucine in living cells. It's particularly useful in understanding isoleucine's role in metabolic regulation and can be applied in metabolic engineering for enhanced isoleucine production in the animal feed industry (Singh et al., 2019).

  • Role in Plant Development : Isoleucine plays a crucial role in plant development. Research on an Arabidopsis mutant with partial deficiency of isoleucine revealed its importance in root development and suggested that it might impact the transcription of genes involved in branched-chain amino acid and glucosinolate metabolism (Yu et al., 2012).

  • Aging Indicator in Marine Sediments : Isoleucine's racemization in marine sediments has been studied, showing its potential as an age indicator for sediment samples up to 400,000 years old (Wehmiller & Hare, 1971).

  • Effect on Glucose Metabolism : Isoleucine has a significant hypoglycemic effect, involving increased muscle glucose uptake, whole body glucose oxidation, and decreased hepatic gluconeogenesis. This suggests its potential application in managing glucose levels (Doi et al., 2007).

  • Neuroprotection after Cerebral Ischemia : Isoleucine plays a role in neuroprotection following cerebral ischemia-reperfusion injury. Its regulation through tDCS (transcranial direct current stimulation) has been linked to neuroprotective effects in rat models (Yao et al., 2021).

  • Biosynthetic Pathway Analysis : Studies on Corynebacterium glutamicum have focused on improving L-isoleucine production efficiency, providing insights into its biosynthesis, secretion, and regulation. This is important for its industrial production for use in food, medicine, and feed industries (Wang, 2019).

Safety And Hazards

Isoleucine should not be used in the setting of maple syrup urine disease (MSUD), a condition in which the body cannot process certain amino acids . Caution should be taken in people with kidney disease, insulin resistance, type 2 diabetes, obesity, heart disease, and in children . Overdose of isoleucine or imbalance of BCAAs can lead to potential negative effects, such as impaired mood or motor coordination .

Future Directions

Recent studies have shown that reducing the amino acid isoleucine in diets can significantly improve health outcomes in mice . The study reveals that a low-isoleucine diet led to longer lifespans, leaner bodies, and reduced cancer and prostate problems in mice, despite higher calorie consumption . This research could pave the way for new dietary recommendations and treatments aimed at improving human health .

properties

IUPAC Name

(2S,3S)-2-amino-3-methylpentanoic acid
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InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AGPKZVBTJJNPAG-WHFBIAKZSA-N
Source PubChem
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Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
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Related CAS

34464-35-2
Record name L-Isoleucine polymer
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DSSTOX Substance ID

DTXSID2046882, DTXSID1047441
Record name DL-Isoleucine
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Molecular Weight

131.17 g/mol
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Physical Description

Waxy shiny solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid, White to off-white powder; Sweet aroma
Record name Isoleucine
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Record name L-Isoleucine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

Sublimes at 168-170 °C
Record name L-Isoleucine
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Solubility

Glistening rhombic or monoclinic plates from dilute alcohol. Decomposes at 292 °C. pK1 = 2.32; pK2 = 9.76. Solubility in water (g/L): 18.3 at 0 °C; 22.3 at 25 °C; 30.3 at 50 °C; 46.1 at 75 °C; 78.0 at 100 °C /Isoleucine, DL-form/, Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether., Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C, In water, 3.44X10+4 mg/L at 25 °C, 35 mg/mL, Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol, Soluble (in ethanol)
Record name Isoleucine
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Record name L-Isoleucine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Vapor Pressure

0.00000001 [mmHg]
Record name Isoleucine
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Mechanism of Action

(Applies to Valine, Leucine and Isoleucine) This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/
Record name Isoleucine
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Product Name

l-Isoleucine

Color/Form

Waxy, shiny, rhombic leaflets from alcohol, Crystals

CAS RN

443-79-8, 73-32-5
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Melting Point

284 °C (decomposes), 285.5 °C
Record name Isoleucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
421,000
Citations
K Torii, Y Iitaka - … Section B: Structural Crystallography and Crystal …, 1971 - scripts.iucr.org
… L-Isoleucine crystallizes in the monoclinic space group P21, Z=4, with lattice constants a=… values found for isoleucine molecules in various compounds" D-isoleucine HBr.HzO and D-…
Number of citations: 117 scripts.iucr.org
C Gu, X Mao, D Chen, B Yu… - Current Protein and …, 2019 - ingentaconnect.com
… isoleucine may induce the expression of host defense peptides (ie, β-defensins) that can regulate host innate and adaptive immunity. In addition, isoleucine … the effect of isoleucine on …
Number of citations: 68 www.ingentaconnect.com
HE Umbarger - Science, 1956 - science.org
… It has been established that a portion of the L-threonine that is supplied in the medium is converted to L-isoleucine (1). In the presence of the latter, this conversion doesnot occur …
Number of citations: 598 www.science.org
TB Ray - Plant physiology, 1984 - academic.oup.com
The sulfonylurea herbicide chlorsulfuron blocks the biosynthesis of the amino acids valine and isoleucine in plants. Addition of these two amino acids to excised pea root (Pisum …
Number of citations: 956 academic.oup.com
V Joshi, JG Joung, Z Fei, G Jander - Amino acids, 2010 - Springer
… As both threonine and methionine serve as substrates for isoleucine … isoleucine availability. Together, methionine gamma-lyase and threonine deaminase maintain the isoleucine …
Number of citations: 313 link.springer.com
CH Görbitz, B Dalhus - Acta Crystallographica Section C: Crystal …, 1996 - scripts.iucr.org
This redetermination of l-isoleucine, C6H13NO2, forms part II of the series the crystal structures of hydrophobic amino acids. Standard deviations for bond lengths between heavy atoms …
Number of citations: 41 scripts.iucr.org
RS Daum, OA Mamer, PH Lamm, CR Scriver - The Lancet, 1971 - Elsevier
A disorder of isoleucine catabolism was found in a child with intermittent metabolic acidosis. The block occurs at the stage of propionate synthesis, and two intermediates—α-…
Number of citations: 170 www.sciencedirect.com
PB Harbury, PS Kim, T Alber - Nature, 1994 - nature.com
… containing isoleucine at the a positions alternate with layers containing isoleucine at the d positions (Fig. 1d). In seven of eight layers, the dihedral angles y, and 3 of the isoleucine side …
Number of citations: 629 www.nature.com
X Wang - Applied microbiology and biotechnology, 2019 - Springer
… The intracellularly synthesized L-isoleucine is secreted by transporters, and the activity of … L-isoleucine-producing C. glutamicum. This article focuses on the mechanism of L-isoleucine …
Number of citations: 29 link.springer.com
ES Istvan, NV Dharia, SE Bopp… - Proceedings of the …, 2011 - National Acad Sciences
… is isoleucine, which is not present in adult human hemoglobin and must be obtained exogenously. We evaluated two compounds for their potential to interfere with isoleucine … isoleucine …
Number of citations: 142 www.pnas.org

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